1-(3,4-Dichlorobenzyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H10Cl2O It features a cyclopropane ring attached to a benzyl group substituted with two chlorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)cyclopropan-1-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropanol attacks the benzyl chloride, displacing the chloride ion and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3,4-Dichlorobenzyl)cyclopropanone or 1-(3,4-Dichlorobenzyl)cyclopropanoic acid.
Reduction: Formation of 1-(3,4-Dichlorobenzyl)cyclopropane or 1-(3,4-Dichlorobenzyl)cyclopropanol without chlorine atoms.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)cyclopropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyclopropane ring and dichlorobenzyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorobenzyl)cyclopropane: Lacks the hydroxyl group, making it less polar and potentially less reactive.
1-(3,4-Dichlorophenyl)cyclopropan-1-ol: Similar structure but with a phenyl group instead of a benzyl group, which can affect its reactivity and applications.
1-(3,4-Dichlorobenzyl)cyclobutan-1-ol: Contains a cyclobutane ring instead of a cyclopropane ring, leading to different steric and electronic properties.
Uniqueness
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and dichlorobenzyl group, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C10H10Cl2O |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C10H10Cl2O/c11-8-2-1-7(5-9(8)12)6-10(13)3-4-10/h1-2,5,13H,3-4,6H2 |
InChI Key |
WHAOHBWWFCKZCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.